molecular formula C16H12N2O3S2 B12694854 5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester CAS No. 122945-79-3

5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester

Cat. No.: B12694854
CAS No.: 122945-79-3
M. Wt: 344.4 g/mol
InChI Key: CELJJXKDPYDABZ-UHFFFAOYSA-N
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Description

5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester is a complex heterocyclic compound. This compound is part of the thiazolo[3,2-a]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothieno ring fused with a thiazolo[3,2-a]pyrimidine core, making it a unique scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester typically involves the cyclization of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione . The reaction conditions often include heating the reagents without a solvent, which facilitates the formation of the thiazolopyrimidine ring . The use of pyridine as a base and ethanol as a solvent at low temperatures (0°C) is also common in these reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the thiazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or amines, onto the thiazolopyrimidine ring.

Scientific Research Applications

5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester involves its interaction with specific molecular targets. For instance, as an RNase H inhibitor, it binds to the catalytic site of the enzyme, coordinating with magnesium ions to inhibit its activity . This inhibition disrupts the replication of HIV, making it a potential therapeutic agent for HIV therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester lies in its specific structure, which combines the benzothieno and thiazolopyrimidine rings. This unique scaffold provides a distinct set of chemical and biological properties, making it a valuable compound for drug design and development.

Properties

CAS No.

122945-79-3

Molecular Formula

C16H12N2O3S2

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 14-methyl-16-oxo-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,13-hexaene-13-carboxylate

InChI

InChI=1S/C16H12N2O3S2/c1-3-21-15(20)12-8(2)18-14(19)11-9-6-4-5-7-10(9)22-13(11)17-16(18)23-12/h4-7H,3H2,1-2H3

InChI Key

CELJJXKDPYDABZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=O)C3=C(N=C2S1)SC4=CC=CC=C43)C

Origin of Product

United States

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